molecular formula C20H22FNO2 B5972060 6-fluoro-2-methyl-1-(2-phenoxybutanoyl)-1,2,3,4-tetrahydroquinoline

6-fluoro-2-methyl-1-(2-phenoxybutanoyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B5972060
M. Wt: 327.4 g/mol
InChI Key: HMUCRJRZWGLFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-2-methyl-1-(2-phenoxybutanoyl)-1,2,3,4-tetrahydroquinoline is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 6-fluoro-2-methyl-1-(2-phenoxybutanoyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
6-fluoro-2-methyl-1-(2-phenoxybutanoyl)-1,2,3,4-tetrahydroquinoline has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. It also has antioxidant properties, which may help protect cells from oxidative damage. In addition, it has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 6-fluoro-2-methyl-1-(2-phenoxybutanoyl)-1,2,3,4-tetrahydroquinoline in lab experiments is its potential therapeutic applications. It has been shown to have activity against a variety of diseases, making it a promising candidate for drug development. However, one limitation is that the compound is relatively complex to synthesize, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 6-fluoro-2-methyl-1-(2-phenoxybutanoyl)-1,2,3,4-tetrahydroquinoline. One area of focus could be on developing more efficient and cost-effective methods for synthesizing the compound. Another area of research could be on investigating the compound's potential in the treatment of other diseases, such as viral infections or inflammatory disorders. Additionally, further studies could be conducted to better understand the compound's mechanism of action and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 6-fluoro-2-methyl-1-(2-phenoxybutanoyl)-1,2,3,4-tetrahydroquinoline involves the reaction of 2-phenoxybutyric acid with 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

6-fluoro-2-methyl-1-(2-phenoxybutanoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It also has neuroprotective effects and has been investigated for its potential in the treatment of Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its antimicrobial and antifungal properties.

properties

IUPAC Name

1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-phenoxybutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2/c1-3-19(24-17-7-5-4-6-8-17)20(23)22-14(2)9-10-15-13-16(21)11-12-18(15)22/h4-8,11-14,19H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUCRJRZWGLFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1C(CCC2=C1C=CC(=C2)F)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenoxybutan-1-one

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